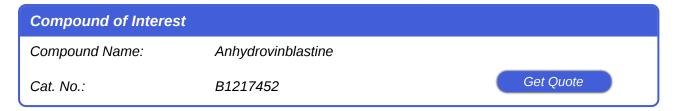


Semi-synthetic Production of Anhydrovinblastine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

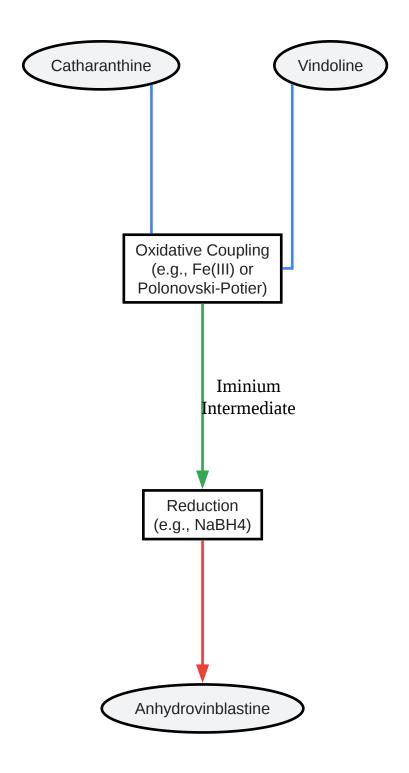
Introduction

Anhydrovinblastine is a crucial intermediate in the semi-synthesis of several clinically important vinca alkaloids, including vinorelbine and vinflunine.[1] It is also the direct precursor in the synthetic and biosynthetic pathways to vinblastine itself. While the conversion of vinblastine to anhydrovinblastine is not a commonly reported procedure, the semi-synthetic production of anhydrovinblastine from the coupling of the monomeric indole alkaloids, catharanthine and vindoline, is a well-established and efficient process. This document provides detailed application notes and protocols for the two primary methods for this biomimetic coupling: the iron(III)-mediated coupling and the Polonovski-Potier reaction.

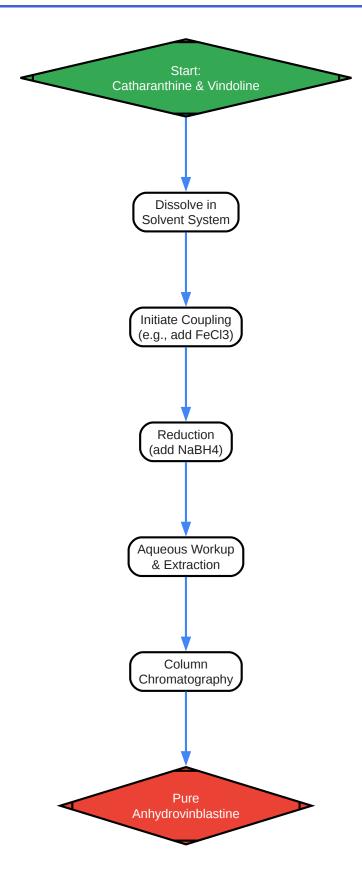
Chemical Transformation

The core of the semi-synthesis is the coupling of catharanthine and vindoline to form an iminium intermediate, which is then reduced to yield **anhydrovinblastine**. This reaction mimics the natural biosynthetic pathway.









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References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues PMC [pmc.ncbi.nlm.nih.gov]
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